Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10INO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Scientific Research Applications
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of dyes and pigments due to its quinoline backbone.
Mechanism of Action
The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen follows by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate). The enol form can be represented from the keto form through keto-enol tautomerism .
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the iodination of a quinoline derivative. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding alcohol.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of ethyl 6-iodo-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.
Oxidation: Formation of this compound N-oxide.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate N-oxide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 6-position enhances its reactivity and potential as a precursor for further functionalization.
Properties
IUPAC Name |
ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZATCMFCFASBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945553 | |
Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-23-2 | |
Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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